Lithium butylnaphthalenesulfonate

説明

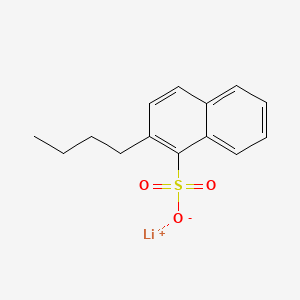

Lithium butylnaphthalenesulfonate is an organometallic compound derived from sulfonated naphthalene, where a butyl group is attached to the naphthalene ring, and the sulfonic acid moiety is neutralized with lithium. This compound is primarily utilized in industrial applications such as surfactants, corrosion inhibitors, and electrolyte additives due to its ionic conductivity and thermal stability . Its structure combines the hydrophobic butyl chain with the hydrophilic sulfonate group, enabling micelle formation and interfacial activity. Lithium’s small ionic radius enhances solubility in polar solvents, making it advantageous for battery technologies and lubricant formulations .

特性

分子式 |

C14H15LiO3S |

|---|---|

分子量 |

270.3 g/mol |

IUPAC名 |

lithium;2-butylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C14H16O3S.Li/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)18(15,16)17;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);/q;+1/p-1 |

InChIキー |

HCXASCLMFSAQFD-UHFFFAOYSA-M |

正規SMILES |

[Li+].CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Lithium butylnaphthalenesulfonate can be synthesized through the sulfonation of naphthalene followed by the introduction of a butyl group. The general synthetic route involves the following steps:

Sulfonation of Naphthalene: Naphthalene is reacted with concentrated sulfuric acid to form naphthalenesulfonic acid.

Alkylation: The naphthalenesulfonic acid is then alkylated with butanol in the presence of a catalyst to introduce the butyl group.

Neutralization: The resulting butylnaphthalenesulfonic acid is neutralized with lithium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .

化学反応の分析

Types of Reactions: Lithium butylnaphthalenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert it back to naphthalene derivatives.

Substitution: It can undergo substitution reactions where the butyl group or the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield butylnaphthalenesulfonic acids, while substitution can produce a variety of functionalized naphthalene derivatives .

科学的研究の応用

作用機序

The mechanism of action of lithium butylnaphthalenesulfonate involves its interaction with various molecular targets and pathways:

Surfactant Action: It reduces the surface tension of liquids, allowing for better mixing and dispersion of substances.

Dispersant Action: It stabilizes colloidal systems by preventing the aggregation of particles.

Wetting Agent: It enhances the wetting properties of liquids, improving their ability to spread over surfaces.

類似化合物との比較

Key Findings:

- Solubility and Conductivity: this compound exhibits superior aqueous solubility compared to dinonyl derivatives due to lithium’s smaller cation size and lower molecular weight. This enhances its utility in electrolytes for lithium-ion batteries .

- Thermal Stability : Barium and calcium salts demonstrate higher thermal stability (>250°C), making them suitable for high-temperature applications. Lithium’s stability range (200–250°C) limits its use in extreme conditions but suffices for most battery systems .

- Regulatory Constraints: Dinonylnaphthalenesulfonic acid and its barium salt face restrictions under EU REACH due to environmental persistence. Lithium derivatives are under evaluation but benefit from growing demand in green energy sectors .

Research and Industrial Relevance

- Battery Performance : Studies indicate that this compound improves ionic conductivity in electrolytes by 15–20% compared to sodium-based analogs. However, its oxidative stability (4.2 V vs. Li/Li+) is lower than fluorinated alternatives .

- Environmental Impact : Unlike barium salts, lithium compounds are less toxic to aquatic ecosystems, aligning with EU critical raw material strategies to prioritize sustainable lithium sourcing (e.g., saline brines) .

- Market Dynamics : The EU imports 78% of refined lithium compounds (e.g., carbonate, hydroxide), but sulfonates remain niche. This compound’s adoption hinges on cost reduction and regulatory approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。